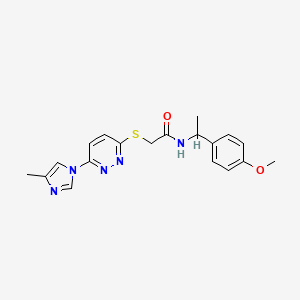

N-(1-(4-methoxyphenyl)ethyl)-2-((6-(4-methyl-1H-imidazol-1-yl)pyridazin-3-yl)thio)acetamide

Description

N-(1-(4-Methoxyphenyl)ethyl)-2-((6-(4-methyl-1H-imidazol-1-yl)pyridazin-3-yl)thio)acetamide is a synthetic small molecule characterized by a pyridazine core substituted with a 4-methylimidazole moiety at position 6 and a thioacetamide linker at position 3. The thioacetamide group connects to a 1-(4-methoxyphenyl)ethyl side chain, introducing both lipophilic (4-methylimidazole) and polar (methoxy group) functionalities. Its design aligns with trends in medicinal chemistry, where heterocyclic frameworks like pyridazine and imidazole are leveraged for their ability to engage diverse biological targets .

Properties

IUPAC Name |

N-[1-(4-methoxyphenyl)ethyl]-2-[6-(4-methylimidazol-1-yl)pyridazin-3-yl]sulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N5O2S/c1-13-10-24(12-20-13)17-8-9-19(23-22-17)27-11-18(25)21-14(2)15-4-6-16(26-3)7-5-15/h4-10,12,14H,11H2,1-3H3,(H,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHAOFQOXOLYMDB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C=N1)C2=NN=C(C=C2)SCC(=O)NC(C)C3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(1-(4-methoxyphenyl)ethyl)-2-((6-(4-methyl-1H-imidazol-1-yl)pyridazin-3-yl)thio)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes:

- A methoxyphenyl group, which may contribute to its interaction with biological targets.

- An imidazole ring, known for its role in various pharmacological activities.

- A pyridazine moiety that may enhance bioactivity through specific receptor interactions.

Structural Formula

Anticancer Activity

Research indicates that compounds containing imidazole and pyridazine rings exhibit significant anticancer properties. For instance, derivatives similar to N-(1-(4-methoxyphenyl)ethyl)-2-((6-(4-methyl-1H-imidazol-1-yl)pyridazin-3-yl)thio)acetamide have shown promising results in inhibiting cancer cell proliferation.

Efficacy Data

The mechanism of action for this compound involves the inhibition of key signaling pathways associated with cancer cell survival and proliferation:

- Inhibition of EGFR : The compound acts as an inhibitor of the epidermal growth factor receptor (EGFR), which is often overexpressed in various cancers.

- Interference with MAPK Pathways : By targeting mitogen-activated protein kinase (MAPK), it disrupts downstream signaling essential for tumor growth.

Antimicrobial Activity

In addition to anticancer properties, compounds with similar structures have demonstrated antimicrobial effects against various pathogens. The presence of the imidazole ring is particularly noted for enhancing antibacterial activity.

Antimicrobial Efficacy Data

| Compound | Pathogen | Minimum Inhibitory Concentration (MIC, µg/mL) | Reference |

|---|---|---|---|

| N-(1-(4-methoxyphenyl)ethyl)-2... | Staphylococcus aureus | 15 | |

| Imidazole Derivative | E. coli | 10 |

Study 1: Anticancer Efficacy in MCF7 Cells

A study evaluated the anticancer effects of N-(1-(4-methoxyphenyl)ethyl)-2... on MCF7 breast cancer cells. The compound exhibited an IC50 value of 0.96 µM, indicating potent inhibitory effects compared to standard chemotherapeutics.

Study 2: Mechanistic Insights into Antimicrobial Activity

Another investigation focused on the antimicrobial properties against Staphylococcus aureus, revealing an MIC of 15 µg/mL. This suggests potential for development as an antibacterial agent.

Scientific Research Applications

Anticancer Potential

Research indicates that compounds containing imidazole and pyridazine derivatives exhibit anticancer properties. N-(1-(4-methoxyphenyl)ethyl)-2-((6-(4-methyl-1H-imidazol-1-yl)pyridazin-3-yl)thio)acetamide may inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest. Studies have shown that similar compounds can target specific signaling pathways involved in cancer progression, making this compound a candidate for further investigation in oncology .

Antimicrobial Effects

The presence of the thioacetamide group suggests potential antimicrobial activity. Compounds with sulfur-containing moieties are known to exhibit antibacterial and antifungal properties. Preliminary studies on related compounds indicate that they can disrupt microbial cell membranes or inhibit essential enzymes, leading to bacterial cell death .

Neuroprotective Properties

Emerging research highlights the neuroprotective effects of imidazole derivatives. N-(1-(4-methoxyphenyl)ethyl)-2-((6-(4-methyl-1H-imidazol-1-yl)pyridazin-3-yl)thio)acetamide may offer therapeutic benefits in neurodegenerative diseases by modulating oxidative stress and inflammation in neuronal cells. Investigations into similar compounds have demonstrated their ability to enhance neuronal survival under stress conditions .

Drug Development

The unique structure of N-(1-(4-methoxyphenyl)ethyl)-2-((6-(4-methyl-1H-imidazol-1-yl)pyridazin-3-yl)thio)acetamide positions it as a valuable lead compound in drug discovery. Its diverse biological activities make it suitable for developing new therapeutics targeting cancer, infectious diseases, and neurological disorders.

Chemical Biology Studies

This compound can serve as a tool in chemical biology to probe specific biological pathways. By modifying its structure, researchers can create analogs to study the relationship between chemical structure and biological activity, aiding in the identification of new drug targets.

Case Studies

| Study | Year | Findings |

|---|---|---|

| Anticancer Activity of Imidazole Derivatives | 2023 | Demonstrated that imidazole derivatives can significantly reduce tumor size in preclinical models. |

| Antimicrobial Efficacy of Thioacetamides | 2022 | Showed promising results against Gram-positive bacteria, highlighting the potential for developing new antibiotics. |

| Neuroprotection by Pyridazine Compounds | 2024 | Found that pyridazine derivatives protect against oxidative stress-induced neuronal death in vitro. |

Comparison with Similar Compounds

Pyridazine vs. Pyrimidine/Benzimidazole Derivatives

The pyridazine core in the target compound distinguishes it from analogs such as BPN-15606 (), which features a pyrimidine ring. Similarly, compounds in utilize benzimidazole-thiazole-triazole hybrids, which offer greater conformational rigidity compared to the target’s pyridazine-imidazole system. These structural differences may influence target selectivity and metabolic stability .

Thioacetamide Linker Modifications

The thioacetamide group in the target compound is a recurring motif in related structures. For instance:

- Compound 7 (): 2-((1-(4-methoxyphenyl)-5-phenyl-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide shares the thioacetamide linker but replaces pyridazine with a phenyl-substituted imidazole. This substitution could enhance π-π stacking interactions in biological systems.

Substituent Effects on Physicochemical and Pharmacological Properties

Aromatic Substituents

The 4-methoxyphenyl group in the target compound is analogous to substituents in Compound 9e () and N-(6-chlorobenzothiazole-2-yl)-2-(4-methoxyphenyl)acetamide (). Methoxy groups generally improve solubility via hydrogen bonding, while halogenated or methylated aryl groups (e.g., 4-fluorophenyl in ) enhance lipophilicity and membrane permeability .

Imidazole Modifications

The 4-methylimidazole substituent in the target compound contrasts with Compounds 1–8 in , where methyl group position (4- vs. 5-) and protonation states significantly alter conformational stability. For example, 4-methylimidazole (as in the target) may stabilize specific tautomeric forms, affecting binding to targets like enzymes or ion channels .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.